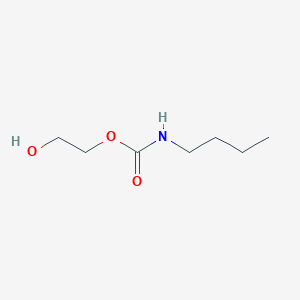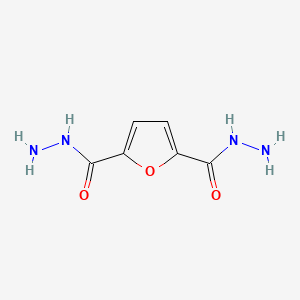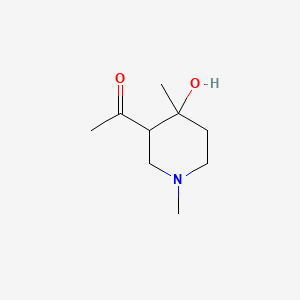
3-氯-1-(3,4-二甲氧基苯基)丙-1-酮
描述
The compound "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" is a chemical of interest in various research studies due to its potential applications in fields such as material science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted acetophenones with substituted benzaldehydes in the presence of a solvent such as ethanol. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one," possibly by reacting 3-chloroacetophenone with 3,4-dimethoxybenzaldehyde under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometry and electronic structure of the molecules. For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one revealed that it crystallizes in the monoclinic system . It is reasonable to assume that "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" would also exhibit a well-defined crystal structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their vibrational spectra, HOMO-LUMO analysis, and molecular docking studies . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the potential sites for electrophilic and nucleophilic attacks, respectively. For example, the HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is spread throughout the molecule, indicating a propensity for charge transfer within the molecule . These analyses can be applied to predict the reactivity of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be characterized by various spectroscopic techniques and computational methods. The vibrational wavenumbers, computed using methods such as HF and DFT, help in assigning the potential energy distribution within the molecule . The first hyperpolarizability is an important parameter in assessing the non-linear optical properties of a compound, which can be significantly higher than standard materials like urea . The molecular electrostatic potential (MEP) maps provide insights into the distribution of electronic density and the potential sites for chemical interactions . These properties are crucial for understanding the behavior of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" in various environments and applications.
科学研究应用
生物活性化合物合成
搜索结果提到使用类似结构合成潜在生物活性化合物 . 这表明 3-氯-1-(3,4-二甲氧基苯基)丙-1-酮 可能参与合成新的生物活性分子。
化学预防研究
相关化合物在癌症的化学预防和化疗作用中发挥作用 . 该化合物可能被用于类似的应用研究,为癌症研究和治疗策略做出贡献。
安全和危害
属性
IUPAC Name |
3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABCVXPGIHMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288411 | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4693-38-3 | |
| Record name | 4693-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


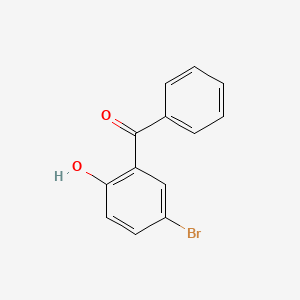
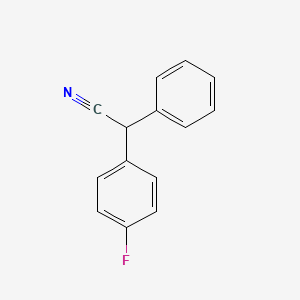
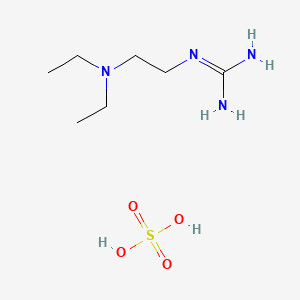
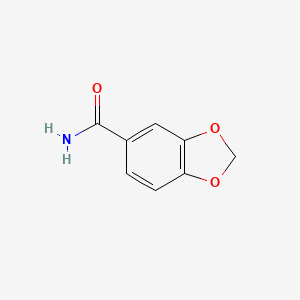
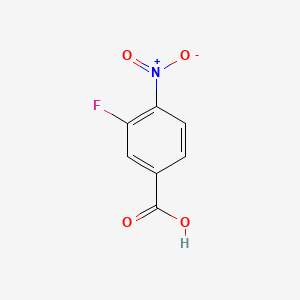
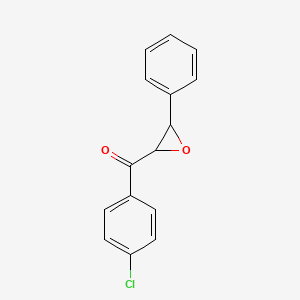
![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)



